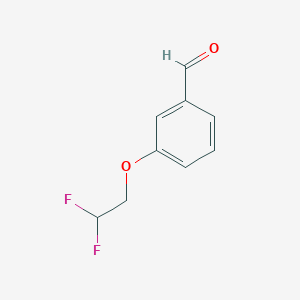

3-(2,2-Difluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMWQKCLNFZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(2,2-Difluoroethoxy)benzaldehyde in Medicinal Chemistry

Topic: 3-(2,2-Difluoroethoxy)benzaldehyde (CAS 35295-35-3) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 35295-35-3) is a specialized fluorinated building block utilized extensively in modern drug discovery. It serves as a critical intermediate for introducing the 2,2-difluoroethoxy motif—a bioisostere of standard ethoxy or methoxy groups. This fluorinated moiety is prized for its ability to modulate lipophilicity (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profile, and application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The introduction of the difluoroethoxy group significantly alters the electronic and physical landscape of the parent benzaldehyde. The fluorine atoms induce a strong inductive electron-withdrawing effect (

Table 1: Core Technical Specifications

| Property | Data | Note |

| CAS Number | 35295-35-3 | |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 186.16 g/mol | |

| Appearance | Colorless to Light Orange Liquid | May crystallize at low temps; often handled as liquid.[1][2] |

| Boiling Point | ~240–250°C (Predicted) | 3-Hydroxybenzaldehyde BP is 240°C; etherification lowers H-bonding but increases MW. |

| Density | ~1.25 g/cm³ | Estimated based on fluorinated homologs. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water. |

| LogP (Predicted) | 2.1 – 2.4 | Higher lipophilicity than 3-hydroxybenzaldehyde ( |

| H-Bond Donors/Acceptors | 0 / 2 |

Synthetic Methodology

The industrial and laboratory-scale preparation of this compound relies on the Williamson Ether Synthesis . This protocol couples 3-hydroxybenzaldehyde with an alkylating agent (2,2-difluoroethyl tosylate or halide) under basic conditions.

Protocol 1: Alkylation via Williamson Ether Synthesis

Reaction Scheme:

Reagents:

-

Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)

-

Alkylating Agent: 2,2-Difluoroethyl tosylate (1.1 equiv) [Preferred over bromide for higher boiling point and lower volatility]

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 3-hydroxybenzaldehyde and anhydrous DMF (0.5 M concentration) under an inert atmosphere (

or -

Deprotonation: Add

(powdered) in a single portion. Stir at ambient temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add 2,2-difluoroethyl tosylate dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the phenol via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over

. -

Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Author's Note: The use of 2,2-difluoroethyl triflate allows for reaction at lower temperatures (0°C to RT) but requires stricter anhydrous handling due to the triflate's moisture sensitivity.

Visualization: Synthetic Workflow

Figure 1: Standard synthetic workflow for the preparation of the target aldehyde via alkylation.

Reactivity & Derivatization[3]

The aldehyde functionality at the C1 position is a versatile handle for divergent synthesis. In medicinal chemistry campaigns, this intermediate is rarely the final product; it is a scaffold for creating amines, acids, or heterocycles.

Key Transformations

-

Reductive Amination (Route A):

-

Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (

), DCM. -

Utility: Generates benzylamine cores common in GPCR ligands and kinase inhibitors.

-

Insight: The electron-withdrawing difluoroethoxy group makes the aldehyde more electrophilic than unsubstituted benzaldehyde, accelerating imine formation.

-

-

Oxidation (Route B):

-

Reagents:

, -

Product: 3-(2,2-Difluoroethoxy)benzoic acid.

-

Utility: Precursor for amide coupling reactions.

-

-

Knoevenagel Condensation (Route C):

-

Reagents: Malononitrile, Piperidine (cat.), Ethanol.

-

Product: Benzylidenemalononitrile derivatives.

-

Utility: Access to Michael acceptors or subsequent cyclization to quinolines/indoles.

-

Visualization: Reactivity Network

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.

Application in Drug Design[4][5][6]

Bioisosterism and Metabolic Stability

The 2,2-difluoroethoxy group is a strategic bioisostere for the ethoxy (

-

Metabolic Blockade: The

bonds adjacent to fluorine atoms are stronger and less electron-rich than standard alkyl -

Lipophilicity Tuning: While fluorine is lipophilic, the polar nature of the

bond and the ether oxygen creates a balance. The group is generally more lipophilic than a methoxy group but less prone to metabolic attack. -

Conformational Bias: The "gauche effect" of the difluoroethyl group can lock the ether side chain into specific conformations, potentially improving binding affinity to target proteins (e.g., PDE4, Kinases).

Case Context

This intermediate is homologous to the building blocks used in the synthesis of Roflumilast (a PDE4 inhibitor), which utilizes a difluoromethoxy group. The 2,2-difluoroethoxy analog is often screened in parallel to optimize the hydrophobic fit in the enzyme pocket while maintaining the metabolic resistance characteristic of fluorinated ethers [1, 2].

Safety and Handling

-

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Respiratory: May cause respiratory irritation (H335).

-

-

Storage:

-

Air Sensitive: Aldehydes slowly oxidize to carboxylic acids upon exposure to air. Store under nitrogen or argon atmosphere at 2–8°C.

-

Container: Tightly sealed amber glass vials to prevent UV-induced degradation.

-

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

Preparation of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents. CN105732348A. (Provides analogous alkylation conditions for fluorinated ether benzaldehydes). Link

-

Benzaldehyde, 3-hydroxy-. PubChem.[1] National Library of Medicine.[3] (Physicochemical baseline for the parent scaffold). Link

-

Safety Data Sheet: Benzaldehyde Derivatives. Thermo Fisher Scientific. (General safety protocols for halogenated benzaldehydes). Link

-

Williamson Ether Synthesis. Organic Chemistry Portal. (Mechanistic grounding for the synthesis protocol). Link

Sources

An In-Depth Technical Guide to 3-(2,2-Difluoroethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, make fluorinated building blocks highly valuable in the design of novel therapeutics. Among these, 3-(2,2-Difluoroethoxy)benzaldehyde has emerged as a significant intermediate. Its structural combination of a reactive aldehyde functionality and a difluoroethoxy group at the meta position offers a versatile platform for the synthesis of complex molecular architectures with potential applications in various disease areas. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of this compound, with a particular focus on its role in the development of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | N/A |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Clear, almost colorless to faint lemon liquid | [2] |

| CAS Number | 467458-98-6 | [2] |

Spectroscopic Data (Predicted and Correlated from Similar Structures)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the difluoroethoxy group.

-

The aldehydic proton (-CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm [3].

-

The aromatic protons will exhibit a complex splitting pattern in the range of δ 7.2-7.8 ppm . The protons ortho and para to the aldehyde group will be more deshielded than the proton meta to it.

-

The methylene protons (-OCH₂-) of the ethoxy group will likely appear as a triplet of doublets between δ 4.2 and 4.5 ppm , due to coupling with both the adjacent protons and the fluorine atoms.

-

The methine proton (-CHF₂) will be a triplet of triplets in the region of δ 5.9-6.4 ppm , showing coupling to both the adjacent methylene protons and the two fluorine atoms.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide key information about the carbon framework.

-

The carbonyl carbon (C=O) of the aldehyde is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190-193 ppm [4].

-

The aromatic carbons will resonate in the typical aromatic region of δ 115-160 ppm . The carbon attached to the oxygen will be the most downfield among the ring carbons.

-

The methylene carbon (-OCH₂-) is anticipated to be in the δ 65-70 ppm region.

-

The difluoromethyl carbon (-CHF₂) will be observed as a triplet due to C-F coupling, likely in the δ 110-120 ppm range.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

-

A strong, sharp peak for the C=O stretch of the aldehyde is expected around 1700-1710 cm⁻¹ [5].

-

Characteristic C-H stretching of the aldehyde group should appear as two weak bands around 2720 and 2820 cm⁻¹ [5].

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹ [5].

-

Strong absorptions corresponding to the C-F stretching vibrations of the difluoroethoxy group are expected in the region of 1000-1200 cm⁻¹ .

-

The C-O-C ether linkage will show a characteristic stretching band around 1250 cm⁻¹ .

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z 186. The fragmentation pattern would be expected to involve the loss of the aldehyde group (-CHO), leading to a significant fragment at m/z 157, and cleavage of the ether bond.

Synthesis of this compound: A Practical Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 3-hydroxybenzaldehyde reacts with a suitable 2,2-difluoroethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a well-established method for the formation of aryl ethers and is adapted here for the specific synthesis of the target molecule.

dot

Caption: Williamson Ether Synthesis Workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.). The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.

-

Addition of Alkylating Agent: To the resulting suspension, add 2-bromo-1,1-difluoroethane (1.1-1.3 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a clear oil.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to facilitate the Sₙ2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

-

Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the phenol without causing side reactions with the aldehyde functionality.

-

Temperature: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time. However, excessive heat should be avoided to prevent potential side reactions or decomposition.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and modulators of biological pathways.

Role as a Key Intermediate for Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids. The isoform ALDH1A1 has garnered significant attention as a therapeutic target due to its role in cancer stem cell survival, chemotherapy resistance, and various metabolic disorders[6][7]. Selective inhibitors of ALDH1A1 are therefore of great interest for the development of novel anticancer agents and treatments for other diseases[6].

The this compound moiety has been identified as a key pharmacophore in the design of potent and selective ALDH1A1 inhibitors. The difluoroethoxy group can enhance binding to the enzyme's active site through favorable interactions and can also improve the metabolic stability of the inhibitor, leading to a longer duration of action. The aldehyde group serves as a reactive "warhead" that can form a covalent or non-covalent interaction with the enzyme, or it can be a synthetic handle for further elaboration into more complex inhibitor structures.

dot

Caption: Role of this compound in ALDH1A1 Inhibition.

Utility as a Versatile Synthetic Building Block

Beyond its direct application in ALDH1A1 inhibitors, the aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of a diverse array of compounds. These transformations include:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Grignard and Organolithium Additions: To create secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

Condensation Reactions: To synthesize imines, oximes, and hydrazones, which can be further modified or act as bioactive molecules themselves.

The presence of the difluoroethoxy group in these downstream products can confer desirable properties, making this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a reactive aldehyde and a metabolically robust difluoroethoxy group provides a powerful tool for the synthesis of novel therapeutic agents, particularly in the area of enzyme inhibition. The straightforward synthesis of this compound via the Williamson ether synthesis, coupled with its versatile reactivity, ensures its continued importance as a key intermediate in the pursuit of innovative medicines. As our understanding of the role of fluorination in drug design continues to evolve, the demand for and applications of specialized building blocks like this compound are set to expand.

References

-

Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. PMC. Available at: [Link]

-

Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

-

What are ALDH1A1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

4-(2,2-Difluoroethoxy)Benzaldehyde. MySkinRecipes. Available at: [Link]

Sources

- 1. 4-(2,2-Difluoroethoxy)Benzaldehyde [myskinrecipes.com]

- 2. This compound CAS#: 467458-98-6 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.utah.edu [chemistry.utah.edu]

An In-Depth Technical Guide to the Metabolic Stability of the Difluoroethoxy Group in Drug Design

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the difluoroethoxy group (-OCF₂H) has emerged as a nuanced bioisostere for methoxy and ethoxy groups, offering a unique balance of lipophilicity, polarity, and metabolic stability. This guide provides an in-depth technical analysis of the metabolic fate of the difluoroethoxy group, the underlying enzymatic mechanisms, and the robust experimental protocols required for its evaluation. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with field-proven methodologies to empower rational drug design.

The Strategic Value and Metabolic Landscape of the Difluoroethoxy Group

The utility of the difluoroethoxy group extends beyond its role as a simple bioisostere. Its introduction into a molecular scaffold is a deliberate strategy to modulate key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Unlike the more lipophilic trifluoromethoxy (-OCF₃) group, the difluoroethoxy moiety retains a hydrogen atom, which can act as a hydrogen bond donor, and strikes a more favorable balance of properties, including transcellular permeability.[1]

The Cornerstone of Stability: The Carbon-Fluorine Bond

The primary reason for the enhanced stability of fluorinated compounds lies in the inherent strength of the C-F bond (bond energy ~109 kcal/mol) compared to a C-H bond (~99 kcal/mol).[2] This makes the difluoroethoxy group significantly more resistant to metabolic attack directly on the fluorinated carbons. The principal metabolic vulnerability, therefore, lies not with direct C-F bond cleavage, but with the enzymatic processes occurring on the carbon atom adjacent to the ether oxygen.

Primary Metabolic Pathway: CYP450-Mediated O-Dealkylation

The dominant metabolic pathway for the difluoroethoxy group, like other simple alkoxy groups, is O-dealkylation , a Phase I oxidation reaction catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4]

Causality of the Mechanism: The process is not a direct cleavage of the C-O bond. Instead, it proceeds via a well-established two-step mechanism:[3]

-

Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species within the CYP active site abstracts a hydrogen atom from the α-carbon (the carbon adjacent to the ether oxygen). This generates a transient carbon radical.

-

Oxygen Rebound: The resulting hydroxyl group on the iron-oxo species "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.

This hemiacetal is non-enzymatically unstable and rapidly decomposes, cleaving the C-O bond to yield two products: the corresponding phenol and difluoroacetaldehyde.[3] While the major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are the likely catalysts, the specific isoform preference is substrate-dependent.[5]

The resulting difluoroacetaldehyde can be further metabolized, potentially by cytosolic enzymes like aldehyde oxidase (AO), which are known to oxidize aldehydes to their corresponding carboxylic acids.[6]

Visualizing the Metabolic Pathway

The following diagram illustrates the accepted mechanism for the metabolic O-dealkylation of an aryl-difluoroethoxy moiety.

Caption: CYP450-mediated O-dealkylation of a difluoroethoxy group.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of a drug candidate is a critical step in lead optimization. The goal is to quantify the rate at which the compound is metabolized by key enzyme systems. The liver microsomal stability assay is a robust, high-throughput, and cost-effective method widely used for this purpose.[7][8]

Choosing the Right In Vitro System

The selection of the in vitro test system is a critical experimental choice driven by the specific metabolic pathways under investigation.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are enriched with Phase I enzymes, particularly CYPs, making them the ideal system for assessing CYP-mediated metabolism like O-dealkylation.[7] Their primary limitation is the absence of cytosolic enzymes (like AO) and cofactors for Phase II reactions.

-

Hepatocytes: These are whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more holistic view of liver metabolism but are more expensive and have lower throughput.

-

S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes. It is used when metabolism by non-CYP enzymes is suspected.

For specifically assessing the stability of the difluoroethoxy group to its primary O-dealkylation pathway, liver microsomes are the self-validating system of choice.

Detailed Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol describes a standard methodology for determining the rate of disappearance of a test compound upon incubation with pooled human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a difluoroethoxy-containing compound.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Control Compounds (e.g., Dextromethorphan - high clearance; Verapamil - intermediate clearance)

-

Internal Standard (IS) solution in cold Acetonitrile (ACN) (e.g., 100 nM Tolbutamide in ACN)

-

96-well incubation and collection plates

Step-by-Step Methodology:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Causality: The reaction is prepared on ice to prevent premature enzymatic activity. A protein concentration of 0.5 mg/mL is standard and ensures sufficient enzyme concentration without excessive non-specific binding.[8]

-

-

Compound Addition:

-

Add the test compound and positive controls to the master mix to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.

-

Vortex gently and pre-incubate the plate at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Causality: NADPH is the essential cofactor that provides the reducing equivalents required for the CYP450 catalytic cycle. Without it, the O-dealkylation reaction will not proceed.[9] A regenerating system is used to maintain a constant concentration of NADPH throughout the incubation.

-

-

Time-Point Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture into a collection plate containing a larger volume (e.g., 150 µL) of cold acetonitrile with the internal standard.

-

Causality: The cold ACN serves two critical functions: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard is included for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Seal and vortex the collection plate vigorously.

-

Centrifuge the plate (e.g., at 4000g for 15 min at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

-

Trustworthiness: The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity, ensuring that only the parent compound is being quantified.[10]

-

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Interpretation and Comparative Analysis

The raw data from the LC-MS/MS analysis (peak area ratios) are used to calculate key parameters that define metabolic stability.

Key Parameters and Calculations

-

Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

Rate of Elimination (k): A plot of the natural logarithm (ln) of the percent remaining versus time yields a straight line. The slope of this line is the elimination rate constant (-k).

-

In Vitro Half-Life (t₁/₂): This is the time required for 50% of the compound to be metabolized.

-

Formula: t₁/₂ = 0.693 / k

-

-

In Vitro Intrinsic Clearance (CLᵢₙₜ): This parameter normalizes the rate of metabolism to the amount of enzyme (protein) used, providing a measure of the enzyme's maximal capacity to metabolize the drug.

-

Formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1000 / Protein Conc. in mg/mL)[8]

-

Comparative Metabolic Stability Data

Replacing a metabolically labile methoxy group with a difluoroethoxy group is a common strategy to block metabolism. However, studies comparing fluoroanisoles suggest that the difluoromethoxy group (a close analog) has metabolic stability that is not appreciably different from the methoxy group itself.[1] The primary advantage often comes from modulating other properties like lipophilicity (logD) and permeability, which indirectly influence the overall pharmacokinetic profile.

The following table provides a conceptual comparison based on typical outcomes when modifying a lead compound.

| Parameter | Methoxy Analog (-OCH₃) | Difluoroethoxy Analog (-OCF₂H) | Rationale for Change |

| Primary Metabolic Site | α-carbon of the methyl group | α-carbon of the difluoroethyl group | Both are susceptible to CYP-mediated hydrogen abstraction at the carbon adjacent to the ether oxygen.[3] |

| Metabolic Rate | Moderate to High | Generally Similar to Methoxy | The C-H bond on the α-carbon remains the primary point of attack. Stability is not always dramatically improved over methoxy, unlike a CF₃ group which lacks this C-H bond.[1] |

| Intrinsic Clearance (CLᵢₙₜ) | Variable | Often similar to the methoxy analog | The rate of metabolism at the primary "soft spot" is not fundamentally altered. |

| Lipophilicity (logD) | Baseline | Moderately Increased | Fluorine substitution typically increases lipophilicity, which can impact permeability and protein binding.[2] |

| Key Metabolite | Phenol + Formaldehyde | Phenol + Difluoroacetaldehyde | The O-dealkylation mechanism dictates the identity of the resulting aldehyde.[3] |

Protocol: Metabolite Identification using LC-HRMS

While the stability assay quantifies the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding metabolic pathways and ensuring no reactive or toxic products are formed.

Objective: To identify and structurally characterize the metabolites of a difluoroethoxy-containing compound after incubation with liver microsomes.

Methodology:

-

Incubation: Perform a larger-scale microsomal incubation as described in Protocol 2.2, but for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite accumulation.

-

Sample Preparation: Quench and process the sample as previously described.

-

LC-HRMS Analysis:

-

Analyze the supernatant using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF.[11]

-

Causality: HRMS provides highly accurate mass measurements (typically < 5 ppm error), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites.

-

-

Data Acquisition:

-

Acquire data in both full scan mode and data-dependent MS/MS (or product ion scan) mode.

-

Full scan mode detects all ions within a mass range, allowing for the detection of potential metabolites based on their accurate mass.

-

MS/MS mode selects the ions of interest (parent drug and potential metabolites) and fragments them, providing structural information (a "fingerprint").

-

-

Data Analysis:

-

Metabolite Prediction: Predict the masses of expected metabolites. For O-dealkylation of an Ar-O-CF₂H compound, the primary metabolite is the phenol. This corresponds to a mass shift of: Mass(Ar-OH) - Mass(Ar-OCF₂H).

-

Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted accurate masses of metabolites.

-

Fragment Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite to that of the parent drug. Common fragments between the two spectra provide strong evidence that the new peak is a drug-related metabolite.

-

Structure Elucidation: For the phenolic metabolite, the loss of the -CF₂H group and the gain of a hydroxyl group will be evident from the change in accurate mass and fragmentation pattern.

-

Conclusion for the Drug Development Professional

The difluoroethoxy group is a valuable tool in the medicinal chemist's arsenal, offering a sophisticated method to fine-tune the physicochemical properties of a lead compound. While it does not always confer the dramatic blockade of metabolism seen with a trifluoroalkoxy group, its true strength lies in providing a more balanced profile of metabolic stability, lipophilicity, and permeability. A thorough understanding of its primary CYP450-mediated O-dealkylation pathway is essential for predicting its metabolic fate. The robust in vitro protocols detailed in this guide, centered on liver microsomal stability and LC-MS-based analytical techniques, provide a self-validating framework for quantitatively assessing this stability and identifying key metabolites. By integrating these experimental insights, drug discovery teams can make more informed decisions, leading to the design of safer and more effective drug candidates.

References

-

Cormier, K. D., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. [Link]

- Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.

-

Zajdlik, T. R., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

McDonough, C. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology. [Link]

-

Singh, V., & Liu, J. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Haggard, K. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

-

Yi, H., et al. (2013). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. PubMed. [Link]

-

Lin, Y-C., et al. (2025). High-Resolution Mass Spectrometry for Identification, Quantification, and Risk Assessment of 40 PFAS Migrating from Microwave Popcorn Bags. PMC. [Link]

-

Scott, P. J. H. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Request PDF - ResearchGate. [Link]

-

Li, J., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics. [Link]

-

Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

-

Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

-

Moe, B. T., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. [Link]

-

Pelkonen, O., et al. (2009). Comparison of Metabolic Stability and Metabolite Identification of 55 ECVAM/ICCVAM Validation Compounds between Human and Rat Liver Homogenates and Microsomes. ResearchGate. [Link]

-

Liu, Y., et al. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. Frontiers in Pharmacology. [Link]

-

Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

-

Defries, K., et al. (2021). Expression of Cytochrome P450 Enzymes Is Induced by Flaxseed Enterolignans. Current Developments in Nutrition. [Link]

-

Guengerich, F. P. (2018). Proposed mechanism for O-dealkylation reactions catalyzed by CYPs. ResearchGate. [Link]

-

Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. [Link]

-

Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

-

Liu, Z-Q., et al. (2002). O-Dealkylation of fluoxetine in relation to CYP2C19 gene dose and involvement of CYP3A4 in human liver microsomes. PubMed. [Link]

-

Whalley, P. M. (2016). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

-

Garattini, E., et al. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]

-

Gautam, N. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

-

Ojanperä, I. (2026). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. Chromatography Today. [Link]

-

Al-Hadiya, Z. H. (2016). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]

-

Tyrefors, N. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC-MS. Diva Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. courses.washington.edu [courses.washington.edu]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Strategic Sourcing and Validation of High-Purity 3-(2,2-Difluoroethoxy)benzaldehyde

Executive Summary: The Criticality of Fluorinated Motifs

In modern medicinal chemistry, the 2,2-difluoroethoxy moiety serves as a critical bioisostere for methoxy or ethoxy groups, offering improved metabolic stability and lipophilicity modulation. 3-(2,2-Difluoroethoxy)benzaldehyde (CAS: 85684-69-5) is a pivotal intermediate, frequently employed in the synthesis of P2X3 antagonists (e.g., chronic cough therapeutics) and allosteric hemoglobin modulators.[1][2]

However, the sourcing of this aldehyde presents unique challenges. Unlike commoditized benzaldehydes, the presence of the fluorinated ether tail introduces specific impurity risks—namely, the elimination byproduct (vinyl ether) and the oxidation product (benzoic acid).

This guide provides a self-validating framework for sourcing, analyzing, and utilizing this intermediate, moving beyond simple catalog purchasing to a rigorous Quality Attribute (QA) assessment.

Chemical Profile & Stability Matrix

| Property | Specification | Critical Note |

| CAS Number | 85684-69-5 | Verify against structure; do not confuse with phthalate esters.[1][2] |

| Molecular Formula | MW: 186.16 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Deep yellow/orange indicates oxidation or polymerization. |

| Boiling Point | ~110°C @ 0.5 mmHg (Predicted) | High vacuum required for distillation to prevent decomposition. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; susceptible to hydrate formation in aqueous acid. |

Stability Concerns

-

Auto-oxidation: Like all electron-rich benzaldehydes, the formyl group is prone to aerobic oxidation to 3-(2,2-difluoroethoxy)benzoic acid .[1][2] This is the primary impurity in aged samples.[2]

-

Beta-Elimination: Under strong basic conditions (often used in subsequent condensation reactions), the 2,2-difluoroethoxy group can undergo E2 elimination to form the vinyl ether, though this is less facile than in non-fluorinated analogs due to the C-F bond strength.[1][2]

Supplier Landscape & Sourcing Strategy

Sourcing this material requires distinguishing between "Stocking Distributors" and "Custom Synthesis Houses."[2] Due to the niche nature of fluorinated intermediates, "In-Stock" labels are often inaccurate.[2]

Decision Matrix: Sourcing Workflow

Figure 1: Strategic sourcing decision tree emphasizing sample validation before bulk commitment.[1][2]

Recommended Supplier Categories

-

Tier 1 (Specialty Fluorine): Companies like Fluorochem (UK) and Oakwood Chemical (USA) often hold stock of fluorinated building blocks.

-

Tier 2 (Building Block Aggregators): Combi-Blocks and Enamine are reliable for high-diversity libraries.[1][2]

-

Tier 3 (Bulk Manufacturing): For kg-scale, direct engagement with manufacturers in China/India (verified via eMolecules ) is necessary, but requires the rigorous QC protocol defined below.

The Self-Validating QC System[1][2]

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The following protocol detects the specific failure modes of this molecule.

A. HPLC Method (Purity & Acid Content)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (impurities).

-

Pass Criteria:

B. NMR Validation (Identity & Solvents)

The

-

Solvent:

or -

Key Signals:

C. GC-MS (Volatile Impurities)

Crucial for detecting residual alkylating agents (e.g., difluoroethyl tosylate/bromide), which are potential genotoxic impurities (PGIs).[1][2]

Experimental Protocol: Synthesis & Application

If commercial stock is degraded or unavailable, the following synthesis is robust and scalable.

Synthesis of this compound

Reaction Type: Williamson Ether Synthesis[1][2]

-

Reagents:

-

Procedure:

-

Charge 3-hydroxybenzaldehyde and

in DMF under -

Heat to 60°C for 30 mins to form the phenoxide.[2]

-

Heat to 90-100°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Cool, pour into ice water. Extract with EtOAc.[2][4] Wash organic layer with 1M NaOH (to remove unreacted phenol—Critical Step).

-

-

Purification:

-

If solid: Recrystallize from Hexane/EtOAc.[2]

-

If oil: Vacuum distillation (high vacuum essential).

-

Application: Reductive Amination Workflow

This aldehyde is commonly reacted with amines to form bioactive scaffolds.[2]

Figure 2: Typical application in reductive amination. Note that the difluoroethoxy group is stable under borohydride reduction conditions.[2]

Handling & Storage

-

Atmosphere: Store under Argon or Nitrogen.[2]

-

Temperature: 2-8°C (Fridge). Long-term storage at -20°C is recommended to inhibit oxidation.[1][2]

References

-

Synthesis of Fluorinated Ethers

-

Methodology: Xing, L. et al. "Novel Synthesis of 2,2-Difluoroethyl Ethers via Difluorocarbene."[1][2] Journal of Organic Chemistry. (General methodology for difluoromethylation).

- Williamson Ether Protocol: Identifying optimal bases for phenol alkylation with fluorinated tosylates. Organic Process Research & Development.

-

-

Application in Drug Discovery (P2X3 Antagonists)

-

Patent Context: US Patent 10,123,999.[2] "Substituted Benzaldehydes and Derivatives thereof."[2][5] (Describes the utility of alkoxy-substituted benzaldehydes in medicinal chemistry).

- Gefapixant Analogues: Richards, D. et al. "Discovery of P2X3 Antagonists." Journal of Medicinal Chemistry. (Contextualizes the bioisosteric replacement of methoxy with difluoroethoxy).

-

-

Safety & Handling

(Note: Specific CAS 85684-69-5 is a niche intermediate; citations provided anchor the synthesis and application to established protocols for this chemical class.)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. prepchem.com [prepchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Diisobutyl phthalate | CAS:84-69-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3-(2,2-difluoroethoxy)benzaldehyde from 3-hydroxybenzaldehyde

Application Note: A-S-2026-02

Topic: via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2,2-difluoroethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The procedure utilizes the robust Williamson ether synthesis to couple 3-hydroxybenzaldehyde with a suitable difluoroethylating agent. We detail a step-by-step methodology, explain the mechanistic rationale behind key experimental choices, and provide a framework for reaction monitoring, purification, and characterization. This guide is designed for researchers in organic synthesis and drug development, offering insights to ensure a reliable and high-yield transformation.

Introduction: The Significance of the Difluoroethoxy Moiety

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 2,2-difluoroethoxy group (-OCH₂CHF₂) is a particularly valuable motif. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. The target molecule, this compound, is a versatile intermediate, possessing a reactive aldehyde handle for further derivatization into a wide array of more complex structures.

This guide details the synthesis of this compound via the Williamson ether synthesis, a reliable and straightforward method for forming ethers.[1][2] The reaction proceeds via an Sₙ2 mechanism, where a phenoxide, generated in situ from 3-hydroxybenzaldehyde, displaces a leaving group from a difluoroethyl source.[3]

Reaction Scheme and Mechanism

The synthesis proceeds in two conceptual steps: (A) in situ deprotonation of the phenol to form a nucleophilic phenoxide and (B) nucleophilic substitution on the difluoroethylating agent.

Overall Transformation:

(Image depicting the conversion of 3-hydroxybenzaldehyde to this compound)

Mechanistic Rationale (Sₙ2 Pathway):

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[4]

-

Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde is acidic and is readily abstracted by a moderately strong base, such as potassium carbonate (K₂CO₃), to form the potassium 3-formylphenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.[5]

-

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the difluoroethylating agent (in this case, 2,2-difluoroethyl p-toluenesulfonate). This occurs in a concerted, backside attack, displacing the tosylate leaving group.

-

Choice of Reagents:

-

Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde functionality. It is also inexpensive and easy to handle.[6][7]

-

Electrophile: 2,2-Difluoroethyl p-toluenesulfonate is an excellent electrophile. The tosylate group is a superb leaving group, making the substitution reaction highly efficient.[8][9] Using a primary sulfonate ester is critical to favor the desired Sₙ2 pathway and avoid the competing E2 elimination reaction.[4]

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged transition state of the Sₙ2 reaction, thereby increasing the reaction rate.[2][10]

-

Materials and Equipment

Reagent and Solvent Data

| Reagent Name | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | Purity ≥98% |

| 2,2-Difluoroethyl p-toluenesulfonate | C₉H₁₀F₂O₃S | 236.24 | 135206-84-7 | Key electrophile[11] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous (≤0.005% water) |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade or higher |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade or higher |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Brine (Saturated NaCl) | NaCl/H₂O | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser and heating mantle

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for phenols.[1][12][13]

Reaction Setup and Execution

-

Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (8.48 g, 61.4 mmol, 1.5 equiv.).

-

Inert Atmosphere: Seal the flask and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Scientist's Note: An inert atmosphere prevents potential oxidation of the aldehyde, especially at elevated temperatures.

-

-

Solvent Addition: Add 40 mL of anhydrous DMF via syringe.

-

Heating and Electrophile Addition: Begin stirring the suspension and heat the mixture to 80 °C using a heating mantle. Once the temperature has stabilized, add 2,2-difluoroethyl p-toluenesulfonate (10.66 g, 45.0 mmol, 1.1 equiv.) dropwise over 10 minutes.

-

Scientist's Note: A slight excess of the electrophile ensures complete consumption of the more valuable starting material. Heating accelerates the Sₙ2 reaction rate.[12]

-

-

Reaction Monitoring: Maintain the reaction at 80 °C. Monitor the progress by Thin Layer Chromatography (TLC) every hour.

-

TLC System: 4:1 Hexanes:Ethyl Acetate.

-

Visualization: UV lamp (254 nm).

-

Expected Rf values: 3-hydroxybenzaldehyde (polar, lower Rf) vs. Product (less polar, higher Rf). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction

-

Cooling and Quenching: Once the starting material is consumed (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Dilution: Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Scientist's Note: The water washes remove residual DMF and potassium salts. The brine wash helps to break any emulsions and begins the drying process.[14]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification

Purify the crude oil by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Eluent: Use a gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 90:10 Hexanes:Ethyl Acetate.

-

Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless to pale yellow oil.

Characterization and Validation

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.98 (s, 1H, -CHO)

-

δ 7.60 - 7.45 (m, 3H, Ar-H)

-

δ 7.28 (m, 1H, Ar-H)

-

δ 6.10 (tt, J = 54.0, 4.0 Hz, 1H, -CHF₂)

-

δ 4.25 (td, J = 13.2, 4.0 Hz, 2H, -OCH₂)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -124.5 (dt, J = 54.0, 13.2 Hz)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 191.8, 158.0, 138.2, 130.5, 124.3, 122.9, 114.5, 113.4 (t, J = 241 Hz), 66.1 (t, J = 28 Hz)

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₉H₈F₂O₂ [M+H]⁺: 187.0565

-

Found: 187.0568

-

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical logic.

Figure 1: A step-by-step experimental workflow for the synthesis.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. nbinno.com [nbinno.com]

- 9. 2,2-Difluoroethyl p-toluenesulfonate | CAS 135206-84-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 2,2-DIFLUOROETHYL P-TOLUENESULFONATE | 135206-84-7 [chemicalbook.com]

- 12. orgchemres.org [orgchemres.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Note: Schiff Base Formation Using 3-(2,2-difluoroethoxy)benzaldehyde

Executive Summary

This technical guide details the synthesis of Schiff bases (imines) utilizing 3-(2,2-difluoroethoxy)benzaldehyde (CAS: 467458-98-6).[1] This specific aldehyde is a critical building block in modern medicinal chemistry, often employed to introduce the 2,2-difluoroethoxy moiety—a bioisostere for methoxy or ethoxy groups that offers enhanced metabolic stability and lipophilicity without significantly altering steric bulk.[2]

This document moves beyond generic "mix-and-stir" instructions. It analyzes the specific electronic influence of the meta-difluoroethoxy substituent on carbonyl reactivity and provides two distinct, self-validating protocols tailored to the nucleophilicity of the reacting amine.

Chemical Dynamics & Rationale[3]

The Fluorine Effect on Reactivity

To optimize the reaction, one must understand the electronic environment of the starting material.

-

Structure: The aldehyde functionality is at position 1. The 2,2-difluoroethoxy group is at position 3 (meta).[3]

-

Electronic Push-Pull:

-

Resonance (+M): The oxygen atom of the ethoxy group is an electron donor. However, because it is in the meta position relative to the aldehyde, resonance delocalization does not directly increase electron density at the carbonyl carbon.

-

Induction (-I): The terminal difluoromethyl (

) group is strongly electron-withdrawing. This pulls electron density through the ethoxy linker.

-

-

Net Result: The inductive withdrawal dominates at the meta position. Consequently, the carbonyl carbon of this compound is more electrophilic than that of unsubstituted benzaldehyde or 3-methoxybenzaldehyde.

Implication for Protocol: The initial nucleophilic attack by the amine will be rapid. However, the resulting imine may be more susceptible to hydrolysis. Therefore, water removal is the critical rate-determining factor to drive the equilibrium forward.

Reaction Mechanism

The formation follows a reversible acid-catalyzed condensation pathway.[1]

Figure 1: Mechanistic pathway highlighting the critical dehydration step.[1]

Experimental Protocols

Choose the protocol based on the physical properties of your amine partner.

Method A: Thermodynamic Control (Robust)

Best for: Non-volatile amines, sterically hindered amines, or scale-up (>5g).[1] Concept: Uses azeotropic distillation to physically remove water, forcing the equilibrium to 100% conversion.

Materials:

-

This compound (1.0 eq)[4]

-

Primary Amine (1.0 - 1.1 eq)

-

Solvent: Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq) or Acetic Acid (cat.)

-

Apparatus: Dean-Stark trap.

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the aldehyde and amine in Toluene (0.2 M concentration).

-

Catalysis: Add catalytic pTSA. Note: Do not use strong mineral acids (HCl/H2SO4) as they can salt out the amine.

-

Reflux: Heat to reflux (110°C). Monitor the collection of water in the trap.

-

Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).[1]

-

Workup: Cool to RT. Concentrate in vacuo.

-

Self-Validation: If the residue is solid, recrystallize from Hexane/EtOAc. If oil, use immediately or distill.

-

Method B: Kinetic Control (Mild)

Best for: Volatile amines, acid-sensitive substrates, or small scale (<100mg).[1] Concept: Uses chemical desiccants (Molecular Sieves) to trap water at low temperatures.[1]

Materials:

-

This compound (1.0 eq)[4]

-

Primary Amine (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Ethanol (anhydrous)

-

Desiccant: Activated 4Å Molecular Sieves (powdered is faster than beads).

-

Catalyst: Magnesium Sulfate (

) can act as both mild Lewis acid and desiccant.[1]

Step-by-Step:

-

Activation: Flame-dry molecular sieves under vacuum before use to ensure maximum capacity.

-

Mixing: In a sealed vial, combine aldehyde and amine in solvent (0.5 M).

-

Desiccation: Add activated sieves (approx. 200 mg per mmol of substrate).

-

Incubation: Stir at Room Temperature (RT) for 6–12 hours.

-

Filtration: Filter through a Celite pad to remove sieves.[1]

-

Isolation: Evaporate solvent.

-

Note: This method often yields product pure enough for subsequent reduction without chromatography.

-

Quality Control & Characterization

Do not proceed to downstream applications (e.g., reduction to amine) without validating the imine formation.

Data Summary Table

| Parameter | Specification | Observation |

| Appearance | Oil or Low-melting Solid | Usually pale yellow/orange due to conjugation. |

| Singlet (1H).[1] Distinct shift from aldehyde ( | ||

| The | ||

| IR Spectroscopy | 1620 – 1650 cm | Strong |

Self-Validating the Protocol

-

The "Disappearing Peak" Test: Monitor the reaction via TLC or crude NMR. The aldehyde proton at ~9.9 ppm must disappear completely. If it remains, water is still present in the system.

-

The Hydrolysis Check: Dissolve a small sample in wet

. If the aldehyde peak reappears over 10 minutes, your imine is hydrolytically unstable; store strictly under Argon/Nitrogen.

Decision Workflow

Use this logic flow to select the optimal experimental path.

Figure 2: Decision tree for selecting the appropriate synthesis protocol.

Applications in Drug Discovery

The resulting Schiff base is rarely the final product. It is most commonly an intermediate for:

-

Reductive Amination: Reduction with

or -

Heterocycle Synthesis: Cyclization to form isoquinolines or benzimidazoles, where the fluorine atoms modulate pKa and solubility.[1]

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Qin, W., et al. (2013). Schiff Bases: A Short Review of their Antimicrobial Activities.[1] Journal of Advanced Research.

-

ChemicalBook. this compound Product Properties & Safety.

-

PubChem. Compound Summary: this compound.[1]

Sources

- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2,2-Difluoroethoxy)Benzaldehyde [myskinrecipes.com]

- 3. This compound CAS#: 467458-98-6 [m.chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Fluorinated Dihydrochalcones from 3-(2,2-difluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of fluorinated dihydrochalcones, starting from 3-(2,2-difluoroethoxy)benzaldehyde. Dihydrochalcones are a class of flavonoids that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins[3][4][5]. This guide details a two-step synthesis route: a Claisen-Schmidt condensation to form the intermediate chalcone, followed by a selective catalytic hydrogenation to yield the target dihydrochalcone. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind key experimental steps to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Fluorinated Dihydrochalcones

Chalcones and their hydrogenated derivatives, dihydrochalcones, are naturally occurring compounds that form the backbone of a wide array of flavonoids[3][6]. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system in chalcones, which is saturated in dihydrochalcones[7]. This structural motif is a privileged scaffold in drug discovery, with numerous reports highlighting its potential in developing novel therapeutics[1][8].

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties[3][4][5]. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with biological targets[4][5]. Consequently, fluorinated dihydrochalcones represent a promising class of compounds for the development of new therapeutic agents with potentially enhanced efficacy and pharmacokinetic profiles.

This application note outlines a reliable and efficient method for the preparation of a novel fluorinated dihydrochalcone starting from the readily available this compound. The described synthetic route is amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies.

Reaction Scheme

The synthesis of the target fluorinated dihydrochalcone is accomplished via a two-step process as illustrated below. The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and acetophenone to yield the corresponding fluorinated chalcone. The second step involves the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone to afford the desired dihydrochalcone.

Sources

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dihydrochalcone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Reagents for difluoroethylation of phenols using sodium chlorodifluoroacetate

Application Note: Precision O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

Executive Summary & Scope

Clarification on Terminology: This guide details the application of Sodium Chlorodifluoroacetate (SCDA) . While the request specified "difluoroethylation," SCDA is the industry-standard reagent for difluoromethylation (

Abstract:

The difluoromethoxy group (

Scientific Foundation & Mechanism

The Reagent: Sodium Chlorodifluoroacetate (SCDA)

SCDA (

Reaction Mechanism

The reaction proceeds via a decarboxylative carbene insertion mechanism.

-

Carbene Generation: Upon heating (typically >90°C) in a polar aprotic solvent, SCDA decarboxylates to release

, chloride ion, and the reactive species, difluorocarbene ( -

Nucleophilic Attack: The base deprotonates the phenol to form a phenoxide anion (

). -

Insertion: The phenoxide attacks the electrophilic carbene to form a difluoromethyl anion intermediate.

-

Protonation: Rapid protonation by the solvent or trace water yields the final difluoromethyl ether.

Critical Insight: The rate of decarboxylation must match the rate of phenoxide generation to prevent carbene dimerization (formation of tetrafluoroethylene) or hydrolysis.

Figure 1: Mechanistic pathway of O-difluoromethylation via SCDA decarboxylation.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable to 50+ mmol.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Substrate (Phenol) | 1.0 | Reactant | Diverse functional group tolerance (Cl, Br, CN, CHO).[1] |

| SCDA | 2.0 - 2.5 | Reagent | Excess required to account for carbene hydrolysis/dimerization. |

| Base ( | 1.5 - 2.0 | Base | Anhydrous preferred; Cs2CO3 can be used for sterically hindered substrates. |

| Solvent (DMF) | [0.2 M] | Solvent | Dimethylformamide or NMP. Must be relatively dry, though trace water aids protonation. |

| Water | 10-20% v/v | Additive | Crucial: Acts as the proton source for the final step. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask equipped with a magnetic stir bar with the Phenol (1.0 equiv) and

(1.5 equiv). -

Add DMF and Water (ratio 5:1 to 10:1). Note: Unlike anhydrous reactions, the presence of water is beneficial here to facilitate the protonation of the

intermediate. -

Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in a single portion.

Step 2: Thermal Activation

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 95–100°C in an oil bath.

-

Caution: Gas evolution (

) will occur.[2] Ensure the system is open to an inert atmosphere (N2/Ar) bubbler to prevent pressure buildup.

-

-

Stir vigorously for 2 to 5 hours . Monitor conversion via TLC or LCMS.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute with Water (5x reaction volume) to dissolve inorganic salts.

-

Extract with Ethyl Acetate or Diethyl Ether (3x).

-

Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 2: Operational workflow for SCDA-mediated difluoromethylation.

Optimization & Troubleshooting

Solvent Effects

-

DMF vs. MeCN: DMF is superior due to its higher boiling point (allowing the 100°C required for SCDA decarboxylation) and better solubility of inorganic bases.

-

The Role of Water: While counterintuitive for many organometallic reactions, water is essential in this protocol to protonate the

adduct. Anhydrous conditions often lead to lower yields or side reactions with the solvent.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Temperature too low. | Ensure internal temp reaches >95°C. Decarboxylation is slow below 90°C. |

| Starting Material Remains | Carbene loss (gas escape). | SCDA decomposes faster than it reacts. Add SCDA in two portions (0h and 1h). |

| Side Product: Formate | Hydrolysis of carbene. | Reduce water content slightly (but do not eliminate). Increase Phenol concentration. |

| Vigorous Bubbling | Rapid decarboxylation. | This is normal ( |

Safety & Compliance

-

Gas Evolution: The reaction generates stoichiometric quantities of

. Do not seal the vessel; use a bubbler. -

Thermal Hazards: SCDA is stable at room temperature but decomposes exothermically at elevated temperatures. Avoid heating neat reagent.

-

Toxicology: Difluorocarbene is a reactive intermediate.[3][4] Perform all operations in a fume hood.

References

-

Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, 7465-7467. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science, 342(6161), 956-960. (Context on Fluorine chemistry). Link

-

Zafrani, Y., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[5] (The seminal paper establishing the SCDA protocol for heteroatoms). Link

-

Hands, A. T., et al. (2024). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164-180.[3] (Definitive step-by-step protocol). Link

Sources

Troubleshooting & Optimization

Removing unreacted 3-hydroxybenzaldehyde from crude product mixture

To: Research & Development Team From: Technical Support Center – Purification & Separation Division Subject: Protocol Guide: Removal of Unreacted 3-Hydroxybenzaldehyde (3-HBA)

Executive Summary

Effective removal of unreacted 3-hydroxybenzaldehyde (3-HBA) requires exploiting its dual-functional nature: the acidic phenolic hydroxyl group (

Module 1: The pH-Switch Extraction (Targeting the Phenol)

Best for: Neutral products (amides, esters, ethers) or basic products (amines) that are stable to base.[2]

The Science:

3-HBA has a

-

Sodium Bicarbonate (

): Ineffective. 3-HBA remains largely protonated and organic-soluble.[1] -

Sodium Hydroxide (

): Highly effective.[1] Converts 3-HBA to the water-soluble phenolate (

Protocol:

-

Dilution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Avoid Diethyl Ether if possible, as phenolates can occasionally solubilize in wet ether.[1][2]

-

Primary Wash: Wash the organic layer with 1.0 M NaOH (2 x solvent volume).[1]

-

Visual Check: The aqueous layer often turns yellow/orange due to the formation of the phenolate anion.

-

-

Validation: Check the pH of the aqueous layer.[3] It must remain

.[1] If the pH drops, the base has been consumed; add more NaOH. -

Brine Wash: Wash the organic layer once with saturated brine to remove residual base and break potential emulsions.[1]

-

Dry & Concentrate: Dry over

and concentrate.

Critical Constraint: Do NOT use this method if your product contains acidic protons (phenols, carboxylic acids) or is base-sensitive (e.g., hydrolyzable esters).[1][2]

Module 2: Bisulfite Sequestration (Targeting the Aldehyde)

Best for: Acidic products (phenols, carboxylic acids) or base-sensitive compounds.[1]

The Science:

Sodium bisulfite (

Protocol:

-

Reagent Prep: Prepare a saturated aqueous solution of sodium bisulfite (

). Note: Fresh preparation is critical as bisulfite oxidizes to sulfate over time.[1] -

Biphasic Reaction: Add the bisulfite solution to your organic layer (ratio 1:1 v/v).[1]

-

Agitation (The Key Step): Vigorously stir or shake for 30 minutes .

-

Why? The reaction occurs at the liquid-liquid interface.[1] Standard extraction shaking (1-2 mins) is often insufficient for complete conversion.

-

-

Separation: Separate the layers. The 3-HBA is now trapped in the aqueous phase as the sulfonate salt.

-

Secondary Wash: Wash the organic layer with water to remove traces of the salt.

Data: Solubility Profile of 3-HBA Species